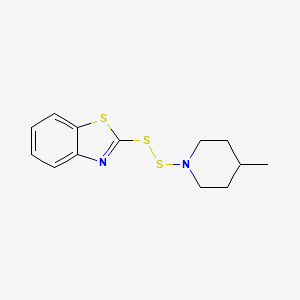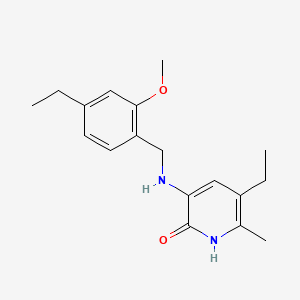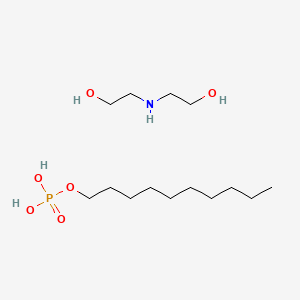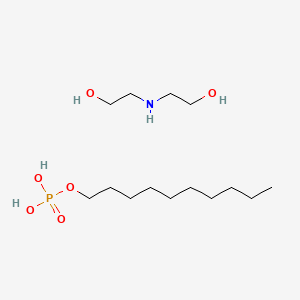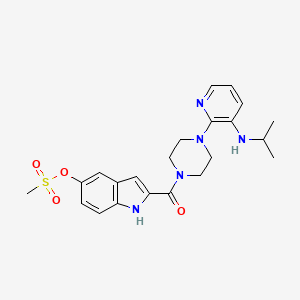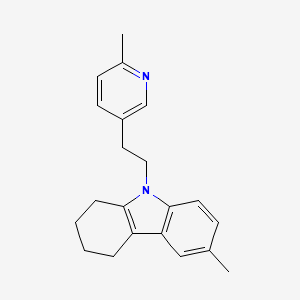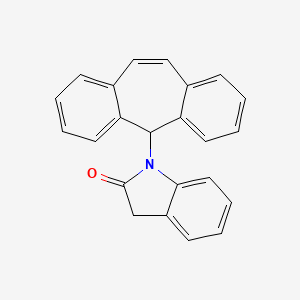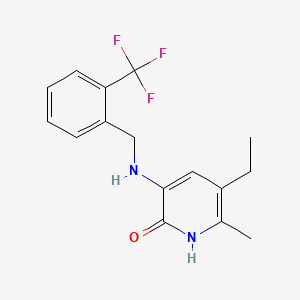
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- is a complex organic compound with a pyridinone core structure. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a trifluoromethyl-substituted phenylmethylamino group at the 3rd position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminocrotonitrile and ethyl acetoacetate under acidic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Attachment of the Trifluoromethyl-Substituted Phenylmethylamino Group: This step involves the reaction of the pyridinone intermediate with 2-(trifluoromethyl)benzylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学的研究の応用
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-phenylamino-: Contains a phenylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-methylamino-: Has a methylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.
特性
CAS番号 |
145901-89-9 |
|---|---|
分子式 |
C16H17F3N2O |
分子量 |
310.31 g/mol |
IUPAC名 |
5-ethyl-6-methyl-3-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17F3N2O/c1-3-11-8-14(15(22)21-10(11)2)20-9-12-6-4-5-7-13(12)16(17,18)19/h4-8,20H,3,9H2,1-2H3,(H,21,22) |
InChIキー |
PMNFMCBSGQLDFV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


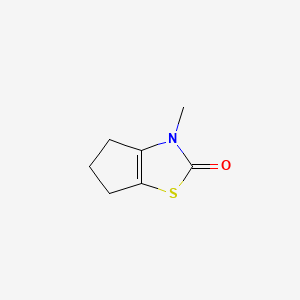

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
